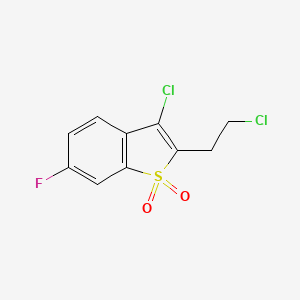![molecular formula C16H15BrN2OS B11511529 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11511529.png)
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide belongs to the class of 3-alkylindoles . These compounds feature an indole moiety with an alkyl chain at the 3-position . Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have garnered attention due to their biological activity against cancer cells, microbes, and various disorders in the human body .
Preparation Methods
Fischer Indole Synthesis: This classic method involves the reaction of a ketone (cyclohexanone or similar) with phenylhydrazine hydrochloride in the presence of a strong acid (e.g., methanesulfonic acid) to yield the tricyclic indole product.
Other Approaches: Researchers may explore alternative methods, such as multicomponent reactions or transition-metal-catalyzed processes, to synthesize this compound.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes could lead to the formation of indole derivatives with different oxidation states.
Substitution: Substituents on the indole ring can be modified using nucleophilic or electrophilic substitution reactions.
Reduction: Reduction of the carbonyl group or other functional groups may occur.
Common reagents and conditions will depend on the specific synthetic route chosen. Major products formed from these reactions will vary accordingly.
Scientific Research Applications
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide’s applications span several fields:
Medicine: Investigate its potential as an anticancer agent or for treating other diseases.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Industry: Assess its industrial applications, such as in materials science or pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action remains speculative without specific studies. Researchers would need to investigate its molecular targets and pathways to understand how it exerts its effects.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, researchers can explore related indole derivatives. Some similar compounds include:
Indole-3-acetic acid: A plant hormone derived from tryptophan, with diverse biological activities.
Azepinoindole derivatives: Investigate their properties and compare them to our compound.
Properties
Molecular Formula |
C16H15BrN2OS |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H15BrN2OS/c1-10-12(13-9-11(17)4-5-14(13)19-10)6-7-18-16(20)15-3-2-8-21-15/h2-5,8-9,19H,6-7H2,1H3,(H,18,20) |
InChI Key |
ILZZQGCRDLYRLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CCNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,3-Dimethyl-2-oxo-butylidene)-1,4-dihydro-2H-pyrido[2,3-b]pyrazin-3-ylidene]-3,3-dimethyl-butan-2-one](/img/structure/B11511450.png)
![2-(3,4-Dimethoxyphenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B11511453.png)
![{7-[Chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(thiomorpholin-4-yl)methanone](/img/structure/B11511456.png)
![Ethyl 4-(3-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11511468.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B11511471.png)

![N-[1-(furan-2-ylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11511486.png)
![(5E)-1-(3-chlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11511502.png)


![2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine](/img/structure/B11511516.png)
![N-[2-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide](/img/structure/B11511520.png)
![[5-(6,8-dibromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B11511521.png)
![7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11511528.png)
